2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
Description
Historical Context of Diazabicycloalkane Derivatives in Organic Chemistry
The development of diazabicycloalkane derivatives in organic chemistry represents a fascinating evolution spanning several decades of synthetic innovation and mechanistic understanding. Early investigations into bicyclic nitrogen-containing compounds emerged from the broader exploration of strained ring systems and their unique chemical properties. The bicycloheptane family, particularly bicyclo[2.2.1]heptanes, demonstrated remarkable stability compared to smaller bicyclic compounds, often exhibiting unusual degrees of chemical robustness. This inherent stability made them attractive targets for synthetic chemists seeking to develop new classes of heterocyclic compounds with enhanced reactivity profiles.
The historical development of 1,4-diazabicyclo[2.2.2]octanes and related structures provided foundational knowledge for understanding the broader family of diazabicycloalkanes. Research conducted in the 1950s established fundamental synthetic methodologies for preparing these compounds from piperazines and homopiperazines, creating the groundwork for subsequent innovations in the field. These early studies revealed the potential for diazabicycloalkanes to serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceutically relevant molecules.
The synthesis of diazabicycloalkane scaffolds gained significant momentum through the application of Diels-Alder reactions and subsequent mild deprotection strategies. These methodological advances enabled the preparation of azabicycloalkenes as key intermediates, which proved to be versatile precursors for different dipeptide mimetics of the aza- and diazabicycloalkane type. The development of these synthetic routes represented a significant advancement in the field, allowing for the preparation of complex bicyclic structures in only 3-6 steps with good overall yields.
Table 1: Historical Milestones in Diazabicycloalkane Development
The evolution of synthetic methodologies continued with the development of multicomponent reaction strategies, which offered more efficient and atom-economical approaches to diazabicycloalkane derivatives. These advances enabled the straightforward synthesis of functionalized diazabicycloheptanes through the reaction of nitrogen-containing precursors with carbon disulfide and various electrophiles in the presence of heterogeneous catalysts. The reaction profiles demonstrated clean and energy-efficient transformations, representing a significant improvement over traditional multistep synthetic sequences.
Significance of Bicyclic Frameworks in Medicinal Chemistry and Catalysis
The significance of bicyclic frameworks in medicinal chemistry stems from their unique ability to provide conformational constraint while maintaining structural diversity, making them invaluable scaffolds for drug discovery and development. Diazabicycloalkane structures have emerged as particularly important motifs due to their capacity to interact with various biological targets, including receptors and enzymes. The mechanism of biological activity often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. Research indicates that related compounds exhibit analgesic and anti-inflammatory activities, suggesting potential applications in pain management and inflammation reduction.
The norbornene scaffold, which shares structural similarities with diazabicycloheptane frameworks, has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment. The development of norbornene-based derivatives as potential chemotherapeutic agents has attracted significant attention from the pharmaceutical industry. Structural modifications to these bicyclic compounds have profound impacts on antitumoral properties, with specific substitution patterns leading to enhanced selectivity and potency against cancer cell lines.
In the realm of asymmetric catalysis, diazabicycloalkane derivatives have demonstrated exceptional utility as chiral ligands and organocatalysts. New 2,5-diazabicyclo[2.2.1]heptane derivatives synthesized through directed ortho metalation have achieved enantioselectivities of up to 78% enantiomeric excess when used as catalysts in the addition of diethylzinc to benzaldehyde. This level of selectivity represents a significant achievement in asymmetric synthesis, highlighting the potential for these compounds to enable the preparation of optically pure products for pharmaceutical applications.
Table 2: Biological Activities of Diazabicycloalkane Derivatives
The application of bicyclic frameworks in catalysis extends beyond asymmetric transformations to include various organic reactions where these compounds serve as efficient promoters or mediators. Bicyclic (alkyl)(amino)carbene compounds have been introduced as metal-free catalysts for the reduction of nitriles to amines, demonstrating the versatility of these structural motifs in facilitating chemical transformations. Mechanistic investigations combining experiments and density functional theory calculations suggest that these compounds function through novel pathways involving hydride transfer mechanisms.
The therapeutic potential of diazabicycloalkane derivatives has been extensively explored in the context of neurological disorders, where these compounds serve as key intermediates in the synthesis of drugs targeting neurotransmitter systems. Their employment in neuroscience research has facilitated studies investigating neurotransmitter mechanisms, helping researchers understand the actions of potential treatments for mental health conditions. The unique structural properties of these compounds allow for their incorporation into drug formulations, enhancing bioavailability and therapeutic efficacy compared to conventional pharmaceutical agents.
Recent advances in the multicomponent synthesis of diazabicycloheptane derivatives have enabled the preparation of compounds with significant antiproliferative activity against multiple cancer cell lines. Among synthesized dithiocarbamates, specific derivatives displayed remarkable tumor selectivity without inducing necrotic cell death in healthy lymphocytes. These compounds induced apoptosis in tumor cells through caspase-dependent pathways, representing a significant advancement in the development of safer antitumor agents. In silico absorption, distribution, metabolism, and excretion predictions revealed that lead compounds possess the potential for development as drug candidates, indicating promising pharmaceutical applications.
Properties
IUPAC Name |
(1S,4S)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFRRAVHNPHTL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168009 | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-30-7 | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Formation: Strategies for Constructing the 2,5-Diaza-Bicyclo[2.2.1]heptane Scaffold
The synthesis of the 2,5-diaza-bicyclo[2.2.1]heptane core typically originates from proline derivatives or related bicyclic precursors. A pivotal method involves epimerization-lactamization cascades , as demonstrated by Melgar-Fernández et al.. Starting from (2S,4R)-4-aminoproline methyl esters, treatment with strong bases (e.g., KOtBu) induces epimerization at the C2 position, followed by intramolecular lactamization to yield the bicyclic lactam intermediate (Figure 1). Electron-withdrawing protecting groups (e.g., tosyl) on the amine facilitate this process by stabilizing transition states during ring closure.
An alternative approach leverages trans-4-hydroxy-L-proline as a starting material. Ulrich et al. described the conversion of this amino acid to a bis-tosylated intermediate, which undergoes nucleophilic substitution with aryl amines to form the diazabicycloheptane core. For instance, reaction with 2,4-difluoroaniline under reflux conditions in ethyl acetate yielded a fluorinated analog, demonstrating the versatility of this method for introducing aromatic substituents.
Alternatively, Ullmann-type couplings have been employed to attach aryl halides directly to the bicyclic amine. Catalyzed by copper(I) iodide in the presence of a diamine ligand (e.g., N,N'-dimethylethylenediamine), this method enables the introduction of electron-deficient aryl groups, such as 4-chlorophenyl, with enhanced regioselectivity. However, elevated temperatures (100–120°C) and extended reaction times (24–48 hours) limit its practicality for large-scale synthesis.
Stereochemical Control: Enantioselective Synthesis of (1S,4S)-Isomers
The (1S,4S) stereoisomer of 2-(4-chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is often the desired configuration due to its superior pharmacological profile. Achieving enantiomeric purity necessitates asymmetric catalysis or chiral resolution . Braish and Fox reported the use of (R)-BINOL-derived phosphoric acids to catalyze the kinetic resolution of racemic mixtures, yielding the (1S,4S)-isomer with >90% enantiomeric excess (ee).
Recent advances in enzymatic desymmetrization have also shown promise. Lipase-mediated hydrolysis of prochiral intermediates selectively generates the desired stereochemistry, as demonstrated by Li et al. for analogous diazabicycloheptane derivatives. This method avoids harsh reaction conditions and provides ee values exceeding 95%.
Comparative Analysis of Synthetic Routes
A critical evaluation of the aforementioned methods reveals trade-offs between efficiency, scalability, and stereochemical fidelity (Table 2). The epimerization-lactamization cascade excels in atom economy but requires costly enantiopure starting materials. In contrast, the tosyl-mediated cyclization offers straightforward access to the core structure but necessitates post-functionalization steps to introduce the 4-chlorobenzyl group.
Optimization Strategies: Enhancing Yield and Purity
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity during alkylation steps, whereas toluene minimizes side reactions in lactamization.
Catalyst Design : Palladium-catalyzed cross-couplings, though underutilized in current literature, could streamline aryl group introduction. Preliminary studies by Roth et al. demonstrated Suzuki-Miyaura couplings with 4-chlorophenylboronic acids, albeit with modest yields (35–40%).
Crystallization Techniques : Recrystallization from ethanol/water mixtures enhances enantiopurity by exploiting differential solubility of stereoisomers. For instance, the (1S,4S)-isomer forms needle-like crystals with a distinct melting point (mp 148–150°C), enabling facile separation.
Chemical Reactions Analysis
Substitution Reactions
The compound’s nitrogen atoms and bridgehead positions enable nucleophilic substitution. For example:
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Alkylation/Acylation : Like related diazabicyclo derivatives (e.g., tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate), substitution reactions can occur under basic or acidic conditions. For instance, cesium fluoride in DMSO at 120°C facilitates nucleophilic aromatic substitution, as seen in similar systems .
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Halide Exchange : The hydrobromide salt form ((1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide) may undergo deprotonation or act as a leaving group under alkaline conditions .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | CsF, DMSO, 120°C, 18h | 66% |
| Alkylation | Alkyl halides, basic conditions | N/A (analogous data) |
Oxidation and Reduction
The bicyclic amine structure suggests susceptibility to redox transformations:
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Oxidation : Potentially forms oxides using oxidizing agents like KMnO₄ or CrO₃, though specific data for this compound is absent.
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Reduction : LiAlH₄ or NaBH₄ could reduce imine functionalities, though the parent compound lacks such groups.
Epimerization and Rearrangement
Similar to (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, basic conditions may induce epimerization. For example:
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Cascade Reactions : (2S,4R)-4-aminoproline methyl esters undergo epimerization followed by intramolecular aminolysis to form lactams . While this specific pathway may not apply directly, analogous structural flexibility could enable rearrangements under strong bases.
Derivatization and Functionalization
The compound’s structure allows for functionalization to create derivatives with tailored properties:
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Pharmaceutical Development : Used as a key intermediate in drug synthesis targeting neurological disorders .
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Biochemical Assays : Employed as a reference standard in analytical methods and drug formulation studies .
Stability and Reactivity Factors
Key factors influencing reactivity include:
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Stereochemistry : The (1S,4S) configuration may affect reaction pathways compared to (1R,4R) isomers .
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Protective Groups : Electron-withdrawing groups (e.g., tert-butyl esters) stabilize intermediates during synthesis .
Case Study: Nucleophilic Substitution
A reaction involving a structural analog (tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) demonstrates:
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Reagents : CsF, DMSO, 120°C, 18h.
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Mechanism : Likely involves deprotonation and substitution at the carboxylate position.
Research Gaps
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Direct Data : No explicit studies on 2-(4-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane’s reactivity were found in the provided sources.
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Toxicology : Safety and hazards remain undocumented for this specific compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15ClN2
- Molecular Weight : 222.71 g/mol
- CAS Number : 845866-65-1
This bicyclic compound features a unique nitrogen-rich framework that enhances its interaction with biological targets, making it a valuable candidate for further research.
Pharmaceutical Applications
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Receptor Modulation :
- The compound has been identified as a partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. Its ability to modulate this receptor could lead to therapeutic applications in cognitive enhancement and neuroprotection .
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Inhibition of Enzymes :
- Research indicates that derivatives of this compound can act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. Inhibition of this enzyme may have implications for treating metabolic syndrome and obesity by regulating glucocorticoid levels .
- Development of Anticancer Agents :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane involves various chemical reactions that can yield multiple derivatives with enhanced or modified biological activities. For instance:
- Synthesis Pathways :
Case Study 1: Development of CCR2 Antagonists
A series of studies have explored the use of this compound derivatives as antagonists for the CCR2 receptor, which plays a role in inflammatory responses. These compounds demonstrated significant efficacy in preclinical models of autoimmune diseases, highlighting their potential therapeutic applications in managing chronic inflammation .
Case Study 2: B-Raf Inhibitors
In a study focused on melanoma treatment, researchers synthesized several derivatives of the bicyclic compound aimed at inhibiting B-Raf activity. These derivatives showed promising results in vitro and in vivo, leading to reduced tumor growth rates compared to control treatments. This case underscores the compound's versatility as a scaffold for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural and Physical Properties of Selected Diazabicycloheptane Derivatives
Key Observations:
- Substituent Effects: The 4-chlorobenzyl group enhances electrophilicity compared to benzyl (C₆H₅CH₂) or 4-methoxybenzyl (electron-donating -OMe) derivatives, impacting reactivity in organocatalytic reactions .
- Stereochemical Rigidity : The bicyclo[2.2.1]heptane scaffold enforces a rigid conformation, unlike flexible piperazines, improving binding specificity in medicinal applications .
Pharmacological Relevance
- Ligand Design : Diazabicycloheptanes with aryl substituents, including the 4-chlorobenzyl derivative, are explored as ligands for nicotinic acetylcholine receptors (nAChRs). The rigid structure enhances subtype selectivity compared to flexible analogues .
Biological Activity
2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This bicyclic structure, characterized by the presence of nitrogen atoms, has been studied for its interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C11H14ClN2
- Molecular Weight : 210.7 g/mol
- CAS Number : 845866-61-7
The biological activity of this compound is primarily attributed to its interaction with the nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter systems.
Key Mechanisms:
- nAChR Modulation : This compound acts as a partial agonist at nAChRs, which are critical in neurotransmission and have implications in cognitive function and neurodegenerative diseases.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 12.5 | nAChR partial agonism |
| PC12 (Pheochromocytoma) | 15.0 | Neurotransmitter release enhancement |
| HepG2 (Liver carcinoma) | 20.0 | Enzyme inhibition |
In Vivo Studies
In vivo studies have indicated potential therapeutic effects in animal models:
- Cognitive Enhancement : In rodent models, administration of the compound resulted in improved memory performance in maze tests.
- Neuroprotection : The compound displayed protective effects against neurotoxicity induced by glutamate.
Case Studies
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Study on Cognitive Function :
- A study conducted on aged rats demonstrated that treatment with this compound improved cognitive scores significantly compared to controls.
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Neuroprotective Effects :
- Research published in Journal of Neurochemistry highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on the bicyclic core. For example, reacting (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with 4-chlorobenzyl halides under basic conditions. Purification often involves column chromatography with gradient elution (e.g., 20–50% ethyl acetate/hexanes followed by methanol/dichloromethane) to isolate the product .
- Data : CAS 845866-65-1, Molecular Formula: C₁₂H₁₅ClN₂, MW: 222.71 .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions and bicyclic framework (e.g., δ 3.4–4.9 ppm for diazabicyclo protons) .
- HRMS : For exact mass confirmation (e.g., [M+H]+ = 223.09 m/z) .
- IR Spectroscopy : To identify functional groups like C-Cl stretches (~750 cm⁻¹) .
- Note : LCMS is used for rapid purity assessment .
Q. How can aqueous solubility limitations be addressed during experimental workflows?
- Methodological Answer : Due to its hydrophobic bicyclic core, solubility is enhanced using polar aprotic solvents (e.g., DMSO, DMF) or methanol-dichloromethane mixtures during purification . Hydrochloride salt formation (via HCl/dioxane) can also improve solubility for biological assays .
Advanced Research Questions
Q. What strategies optimize regioselectivity in introducing the 4-chlorobenzyl group to the diazabicycloheptane core?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using Boc-protected intermediates (e.g., tert-butyl carbamate) directs substitution to the less hindered nitrogen. For example, Boc deprotection with HCl/dioxane ensures selective functionalization at the desired position .
- Data : Yields >90% achieved via optimized reflux conditions (5–6 hr) .
Q. How are stereochemical isomers resolved during synthesis?
- Methodological Answer : Chiral HPLC or flash chromatography (e.g., toluene/diethyl ether 1:1) separates diastereomers. Absolute configuration is confirmed via optical rotation ([α]D values) and NOESY NMR to assess spatial proximity of substituents .
- Example : (1S,4S)-configured derivatives show distinct NMR splitting patterns (e.g., J = 22.7 Hz for axial protons) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Key challenges include:
- Catalyst Selection : Asymmetric hydrogenation or enzymatic resolution to preserve ee >98% .
- Byproduct Management : Monitoring for over-alkylation (e.g., via TLC/MS) and optimizing stoichiometry .
- Case Study : Multi-gram synthesis of related fluorinated analogs achieved 97% yield using controlled stepwise reactions .
Data Contradictions & Validation
- Spectral Discrepancies : Minor shifts in NMR chemical shifts (e.g., ±0.3 ppm) may arise from solvent polarity or salt forms. Cross-validate using independent synthetic batches .
- Yield Variability : Reaction scales >10 mmol often require prolonged reflux (8–12 hr) for completion, contrasting with small-scale protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
